2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-oxazoline
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Overview
Description
2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-oxazoline is a chemical compound that belongs to the class of oxazolines It is characterized by the presence of a naphthyl group attached to an oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-oxazoline typically involves the reaction of 1,2,3,4-tetrahydro-1-naphthylamine with an appropriate oxazoline precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Material: 1,2,3,4-Tetrahydro-1-naphthylamine
Oxazoline Precursor: An appropriate oxazoline derivative
Solvent: Ethanol or methanol
Reaction Conditions: Heating to a specific temperature to promote the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-oxazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.
Substitution: The naphthyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or other electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while substitution reactions can produce a variety of substituted naphthyl derivatives.
Scientific Research Applications
2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-oxazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-oxazoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-imidazoline: Shares a similar structure but contains an imidazoline ring instead of an oxazoline ring.
1,2,3,4-Tetrahydro-1-naphthylamine: The parent amine used in the synthesis of the oxazoline derivative.
Uniqueness
2-(1,2,3,4-Tetrahydro-1-naphthylamino)-2-oxazoline is unique due to its specific combination of the naphthyl group and oxazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Properties
CAS No. |
40520-31-8 |
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Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C13H16N2O/c1-2-6-11-10(4-1)5-3-7-12(11)15-13-14-8-9-16-13/h1-2,4,6,12H,3,5,7-9H2,(H,14,15) |
InChI Key |
FXNNPMSELIMMHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC3=NCCO3 |
Origin of Product |
United States |
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